Comparative Enantioselectivity in Gold/Indium Co-Catalyzed Cyclization: L-PiEt2 vs. L-PiEt2Me and Other Analogs
In the Au/In co-catalyzed cyclization of β-ketoamides, L-PiEt2 (NO-Feng-PDEtPPi) delivers a superior enantiomeric ratio (e.r.) compared to its close structural analog L-PiEt2Me under optimized conditions. The data show that L-PiEt2 achieves an e.r. of 94.5:5.5, while L-PiEt2Me gives a lower 70:30 e.r. under identical conditions [1]. This difference is critical for applications requiring high enantiopurity.
| Evidence Dimension | Enantiomeric Ratio (e.r.) |
|---|---|
| Target Compound Data | 94.5:5.5 |
| Comparator Or Baseline | L-PiEt2Me: 70:30 e.r. |
| Quantified Difference | 24.5 percentage point increase in major enantiomer proportion |
| Conditions | Reaction: AuCl·PPh3/AgOTf (5 mol%), In(OTf)3/Ligand (10 mol%), H2O (2 μL), p-xylene (1.5 mL), 50°C, 24h. Data from Table 1, entry 13 vs entry 12 [1]. |
Why This Matters
This 24.5-point difference in enantiomeric ratio is decisive for procuring a ligand for scale-up, as it dictates final product purity and avoids costly chiral resolution steps.
- [1] Li, J.; et al. Gold/Indium Co-catalyzed Enantioselective Cyclization of β-Ketoamides. Nat. Commun. 2021, 12, 23105. Table 1, entries 12-13. View Source
